ETHYL 2-{3,5-DIMETHYL-4-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE
Overview
Description
ETHYL 2-{3,5-DIMETHYL-4-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with nitro and acetamido groups, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{3,5-DIMETHYL-4-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions often require the use of solvents like ethanol and catalysts to facilitate the formation of the pyrazole ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques like crystallization and chromatography is also common to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{3,5-DIMETHYL-4-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
ETHYL 2-{3,5-DIMETHYL-4-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ETHYL 2-{3,5-DIMETHYL-4-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, influencing cellular processes. The acetamido group can form hydrogen bonds with target proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETATE: Lacks the acetamido group, resulting in different reactivity and applications.
3,5-DIMETHYL-4-NITRO-1H-PYRAZOLE: A simpler structure with fewer functional groups, leading to different chemical properties and uses.
Uniqueness
ETHYL 2-{3,5-DIMETHYL-4-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of both nitro and acetamido groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 2-[3,5-dimethyl-4-[[2-(4-nitropyrazol-1-yl)acetyl]amino]pyrazol-1-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O5/c1-4-25-13(22)8-19-10(3)14(9(2)17-19)16-12(21)7-18-6-11(5-15-18)20(23)24/h5-6H,4,7-8H2,1-3H3,(H,16,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKXRZXNQKWUBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)CN2C=C(C=N2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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